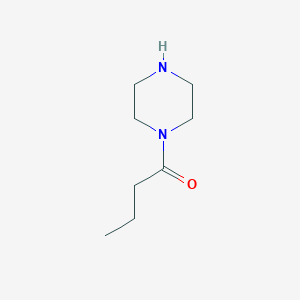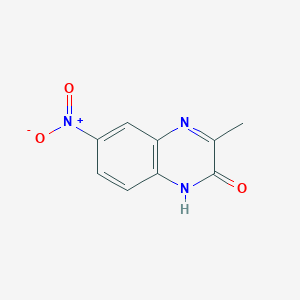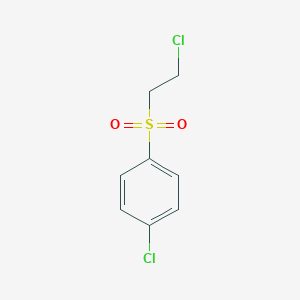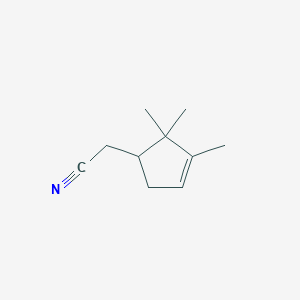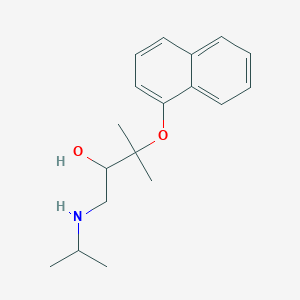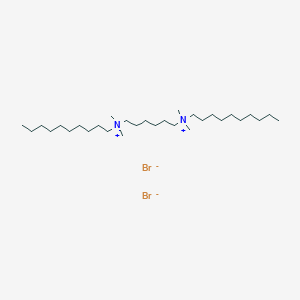
Bddhd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bddhd is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound has been found to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes. Additionally, we will explore possible future directions for research involving Bddhd.
作用機序
The mechanism of action of Bddhd involves the modulation of various enzymes and proteins involved in cellular signaling and gene expression. Bddhd has been found to interact with specific binding sites on these enzymes and proteins, altering their activity and function. By modulating the activity of these enzymes and proteins, Bddhd can affect various cellular processes, including cell growth, differentiation, and apoptosis.
生化学的および生理学的効果
Bddhd has been found to have various biochemical and physiological effects, including the modulation of cellular signaling pathways and gene expression. Additionally, Bddhd has been found to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
One of the main advantages of using Bddhd in lab experiments is its ability to modulate specific enzymes and proteins involved in cellular signaling and gene expression. This specificity allows researchers to study the effects of Bddhd on specific cellular processes, providing valuable insights into the mechanisms that regulate these processes.
However, there are also limitations to using Bddhd in lab experiments. One limitation is the potential for off-target effects, where Bddhd may interact with other enzymes and proteins in addition to its intended targets. Additionally, the synthesis of Bddhd can be challenging and time-consuming, making it difficult to produce large quantities of the compound for use in experiments.
将来の方向性
There are several possible future directions for research involving Bddhd. One direction is the development of new synthetic methods for the production of Bddhd, which could make the compound more readily available for use in experiments. Another direction is the exploration of new scientific research applications for Bddhd, such as in the study of epigenetic regulation.
Conclusion:
In conclusion, Bddhd is a valuable tool for studying various biological processes due to its unique biochemical and physiological effects. Its specificity in modulating specific enzymes and proteins involved in cellular signaling and gene expression makes it a valuable tool for studying these processes. While there are limitations to using Bddhd in lab experiments, its potential for use in various scientific research applications makes it an exciting area of study for future research.
合成法
The synthesis of Bddhd involves the reaction of two chemicals, A and B, in the presence of a catalyst. Chemical A is a precursor molecule that contains a functional group that is capable of reacting with chemical B. Chemical B is a reagent that contains a reactive group that is capable of reacting with the functional group on chemical A. The reaction between A and B is catalyzed by a catalyst, which facilitates the formation of Bddhd.
科学的研究の応用
Bddhd has a wide range of scientific research applications due to its unique biochemical and physiological effects. One of the most significant applications of Bddhd is in the study of cellular signaling pathways. Bddhd has been found to modulate the activity of various enzymes and proteins involved in cellular signaling, making it a valuable tool for studying these pathways.
Another important application of Bddhd is in the study of gene expression. Bddhd has been found to modulate the activity of transcription factors, which are proteins that regulate the expression of genes. By studying the effects of Bddhd on gene expression, researchers can gain insights into the mechanisms that regulate gene expression.
特性
CAS番号 |
18699-36-0 |
|---|---|
製品名 |
Bddhd |
分子式 |
C30H66Br2N2 |
分子量 |
614.7 g/mol |
IUPAC名 |
decyl-[6-[decyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-23-27-31(3,4)29-25-21-22-26-30-32(5,6)28-24-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
OFVAMZZCDNKNCO-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-] |
正規SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-] |
関連するCAS |
21949-05-3 (chloride) 30100-43-7 (iodide) |
同義語 |
BDDHD N,N'-bis(decyldimethyl)-1,6-hexanediammonium N,N'-bis(decyldimethyl)-1,6-hexanediammonium chloride N,N'-bis(decyldimethyl)-1,6-hexanediammonium dibromide N,N'-bis(decyldimethyl)-1,6-hexanediammonium iodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)
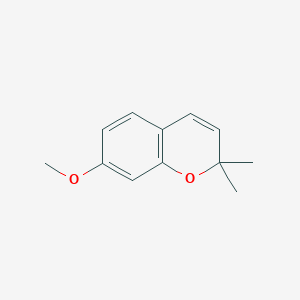



![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)
